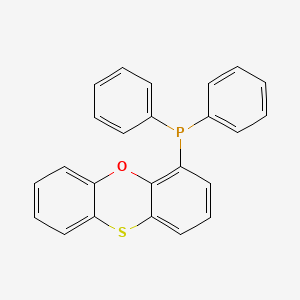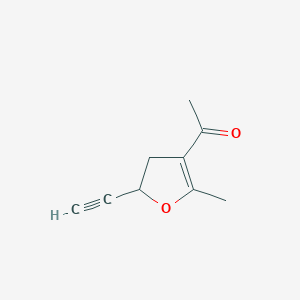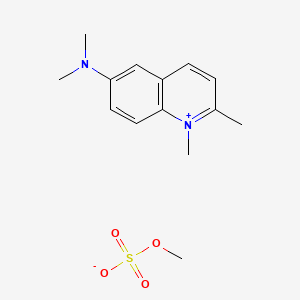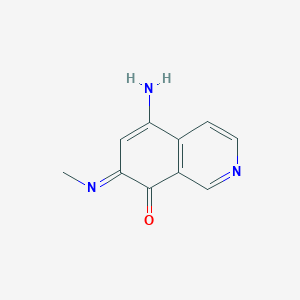
Caulibugulone E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caulibugulone E is a marine bryozoan metabolite that belongs to the family of isoquinoline quinones. It is known for its potent and selective inhibition of the dual specificity phosphatase Cdc25B
準備方法
Synthetic Routes and Reaction Conditions
Caulibugulone E can be synthesized from a readily available isoquinoline dione. The synthetic route involves the following steps :
Starting Material: 5-hydroxyisoquinoline.
Oxidation: The starting material is oxidized using phenyliodine(III) bis(trifluoroacetate) (PIFA) in a mixture of water and ethanol at room temperature.
Cyclization: The oxidized product undergoes cyclization in the presence of cerium(III) chloride and methylamine.
Purification: The crude product is purified by chromatography to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial applications. The key steps involve oxidation, cyclization, and purification, which can be optimized for large-scale production.
化学反応の分析
Types of Reactions
Caulibugulone E undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: PIFA in water-ethanol mixture.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include different derivatives of this compound, which can have varying biological activities.
科学的研究の応用
Caulibugulone E has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a model compound for studying quinone chemistry.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Potential application in cancer treatment due to its inhibition of Cdc25B phosphatase.
Industry: Potential use in the development of new pharmaceuticals and chemical products.
作用機序
Caulibugulone E exerts its effects by inhibiting the dual specificity phosphatase Cdc25B . This inhibition leads to the disruption of cell cycle regulation, which can result in the selective degradation of Cdc25A protein. The compound stimulates the phosphorylation and subsequent activation of p38 stress kinase, leading to Cdc25A degradation .
類似化合物との比較
Caulibugulone E is part of a family of isoquinoline quinones, which includes other compounds like Caulibugulone A, B, C, and D . Compared to its analogs, this compound is noted for its higher potency and selectivity in inhibiting Cdc25B phosphatase. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
List of Similar Compounds
- Caulibugulone A
- Caulibugulone B
- Caulibugulone C
- Caulibugulone D
特性
CAS番号 |
662167-19-3 |
|---|---|
分子式 |
C10H9N3O |
分子量 |
187.20 g/mol |
IUPAC名 |
5-amino-7-methyliminoisoquinolin-8-one |
InChI |
InChI=1S/C10H9N3O/c1-12-9-4-8(11)6-2-3-13-5-7(6)10(9)14/h2-5H,11H2,1H3 |
InChIキー |
DWAVIPRVWSUPLT-UHFFFAOYSA-N |
正規SMILES |
CN=C1C=C(C2=C(C1=O)C=NC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


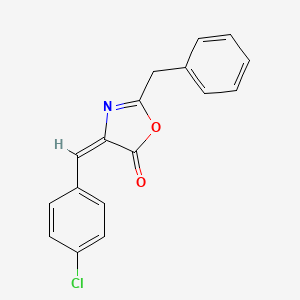
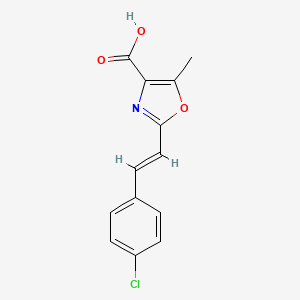
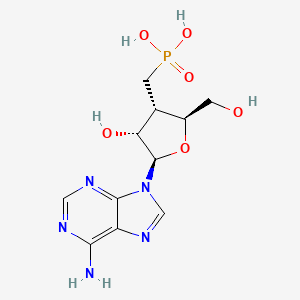
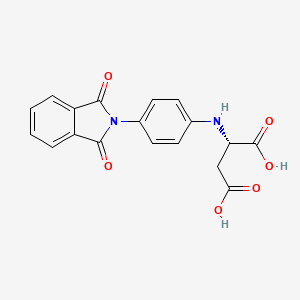
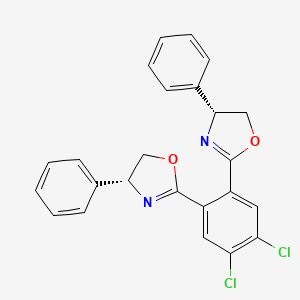
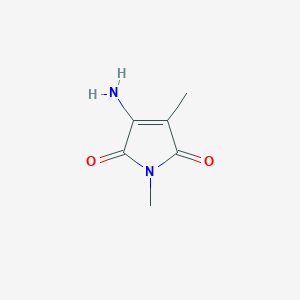
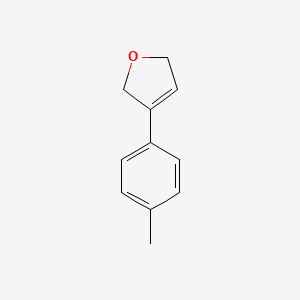
![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)
